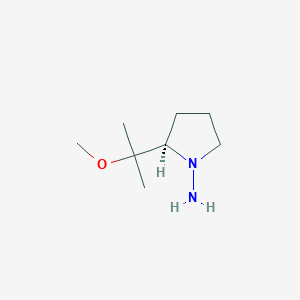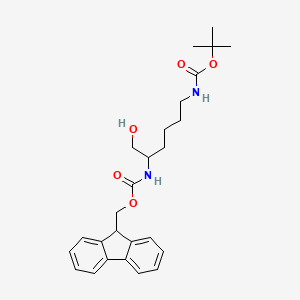
2-Indanamine, N-(2-oxazolin-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Indanamine, N-(2-oxazolin-2-yl)- is a compound that combines the structural features of indanamine and oxazoline. Indanamine is a derivative of indane, a bicyclic hydrocarbon, while oxazoline is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. This unique combination of structures imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Indanamine, N-(2-oxazolin-2-yl)- typically involves the cyclization of N-(2-hydroxyethyl)amides to form the oxazoline ring. This can be achieved through a dehydrative cyclization process using a 1,3,5,2,4,6-triazatriphosphorine (TAP)-derived organocatalyst . The reaction conditions are mild and can be conducted on a gram scale, making it suitable for both laboratory and industrial applications.
Industrial Production Methods
Industrial production of 2-Indanamine, N-(2-oxazolin-2-yl)- may involve the use of advanced catalytic systems to enhance yield and efficiency. For example, nickel(II) complexes with oxazole ring systems have been shown to display enhanced catalytic activity . These methods ensure the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Indanamine, N-(2-oxazolin-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the oxazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various oxazoline derivatives, which can be further functionalized for specific applications in pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
2-Indanamine, N-(2-oxazolin-2-yl)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Indanamine, N-(2-oxazolin-2-yl)- involves its interaction with molecular targets and pathways in biological systems. The oxazoline ring can act as a ligand, binding to metal ions and enzymes, thereby modulating their activity . The indanamine moiety can interact with neurotransmitter receptors, influencing neurological functions . These interactions make the compound a versatile tool in both chemical and biological research.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoindane: A research chemical with applications in neurological disorders and psychotherapy.
1-Aminoindane: A positional isomer of 2-aminoindane with similar applications.
Oxazoline Derivatives: Compounds with similar oxazoline rings used in various chemical and industrial applications.
Uniqueness
2-Indanamine, N-(2-oxazolin-2-yl)- is unique due to its combination of indanamine and oxazoline structures, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for multidisciplinary research and industrial applications.
Propiedades
Número CAS |
101692-43-7 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
N-(2,3-dihydro-1H-inden-2-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C12H14N2O/c1-2-4-10-8-11(7-9(10)3-1)14-12-13-5-6-15-12/h1-4,11H,5-8H2,(H,13,14) |
Clave InChI |
RVFWFFFWSXVLQD-UHFFFAOYSA-N |
SMILES canónico |
C1COC(=N1)NC2CC3=CC=CC=C3C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14066085.png)





![(10R,13S)-17-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14066122.png)
![(2S,3R,4R,5R)-2,4-bis(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyloxolan-3-yl benzoate](/img/structure/B14066130.png)





![(S)-5-(Diphenyl((trimethylsilyl)oxy)methyl)-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B14066152.png)
